3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methoxycarbonyl group at the 3’ position and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative using methanol and a suitable catalyst.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of a methyl group on the biphenyl core using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki coupling reactions followed by esterification and oxidation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of additional carboxylic acid groups or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other substituents on the biphenyl core.
Scientific Research Applications
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Mechanism of Action
The mechanism of action of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid
- 3’-(Methoxycarbonyl)[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the biphenyl core
Properties
IUPAC Name |
4-(3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROWUYGBGYJQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585716 |
Source
|
Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-91-5 |
Source
|
Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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